1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro-
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Overview
Description
1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL can be compared with other indole derivatives such as:
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Known for its use in neurodegenerative disease research.
1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: Studied for its potential therapeutic applications.
The uniqueness of 1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
83789-01-9 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-5-ol |
InChI |
InChI=1S/C11H12N2O/c14-10-3-1-2-8-11(10)7-4-5-12-6-9(7)13-8/h1-3,12-14H,4-6H2 |
InChI Key |
ONTDFHSCYDCHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC=C3O |
Origin of Product |
United States |
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